molecular formula C18H15ClN4O3S B10809850 2-(4-Chloro-phenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide

2-(4-Chloro-phenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide

Cat. No.: B10809850
M. Wt: 402.9 g/mol
InChI Key: DJHSFNOGNHCSNX-UHFFFAOYSA-N
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Description

2-(4-Chloro-phenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorinated phenyl group, a pyrimidinylsulfamoyl group, and an acetamide moiety. Its unique chemical properties make it a subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-phenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Nitration and Reduction: The initial step involves the nitration of 4-chlorobenzene to form 4-chloronitrobenzene, followed by reduction to obtain 4-chloroaniline.

    Acylation: 4-Chloroaniline is then acylated with acetic anhydride to form 2-(4-chlorophenyl)acetamide.

    Sulfonation: The next step involves the sulfonation of 4-aminopyrimidine to form 4-(pyrimidin-2-ylsulfamoyl)aniline.

    Coupling Reaction: Finally, the two intermediates are coupled under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory methods, ensuring consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-phenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or sulfonyl groups, leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

2-(4-Chloro-phenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: The compound’s interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic uses.

    Materials Science: Its unique chemical properties make it a candidate for the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism by which 2-(4-Chloro-phenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological outcomes. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-phenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide analogs: Compounds with similar structures but different substituents on the phenyl or pyrimidine rings.

    Sulfonamide derivatives: Other compounds containing the sulfonamide group, which may have similar biological activities.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3S/c19-14-4-2-13(3-5-14)12-17(24)22-15-6-8-16(9-7-15)27(25,26)23-18-20-10-1-11-21-18/h1-11H,12H2,(H,22,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHSFNOGNHCSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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